molecular formula C11H25N3O2 B13478053 tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate

tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate

Cat. No.: B13478053
M. Wt: 231.34 g/mol
InChI Key: JGZDMHSVTXQYTR-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a propyl linker, and a branched amine moiety comprising a methyl group and a 2-aminoethyl substituent. This compound is commonly used as an intermediate in organic synthesis, particularly in medicinal chemistry, where the Boc group serves to protect amines during multi-step reactions. Its structure allows for selective deprotection under acidic conditions, enabling further functionalization of the amine group for applications in drug discovery and peptidomimetics .

Properties

Molecular Formula

C11H25N3O2

Molecular Weight

231.34 g/mol

IUPAC Name

tert-butyl N-[3-[2-aminoethyl(methyl)amino]propyl]carbamate

InChI

InChI=1S/C11H25N3O2/c1-11(2,3)16-10(15)13-7-5-8-14(4)9-6-12/h5-9,12H2,1-4H3,(H,13,15)

InChI Key

JGZDMHSVTXQYTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(C)CCN

Origin of Product

United States

Preparation Methods

Carbamate Formation Using Alkyl Phenyl Carbonates

Research indicates that alkyl phenyl carbonates are effective reagents for carbamate protection of polyamines, offering selectivity and mild reaction conditions. A typical procedure involves:

  • Reacting a polyamine with an alkyl phenyl carbonate in the presence of a base such as triethylamine or sodium bicarbonate.
  • The carbamate group attaches selectively to primary or secondary amines, forming stable carbamate derivatives.

Research Findings:

"A method for carbamate protection of polyamines using alkyl phenyl carbonates has been developed, allowing selective protection of amino groups under mild conditions" (Source).

Specific Synthesis of tert-Butyl Carbamate Derivatives

The synthesis of tert-butyl carbamate derivatives, such as tert-butyl N-(3-aminopropyl)carbamate, can be achieved by:

  • Reacting the corresponding amine with tert-butyl chloroformate in the presence of a base like N-methylmorpholine.
  • This reaction proceeds via nucleophilic attack on the chloroformate, forming the carbamate linkage.

Example Reaction:

R-NH2 + (Boc)Cl → R-NH-CO-OtBu

Research Data:

Reagent Solvent Catalyst/Base Yield Reference
tert-Butyl chloroformate Dichloromethane N-methylmorpholine 60-80%

Stepwise Synthesis of the Target Compound

Starting Material Preparation

  • N-BOC-D-Serine is synthesized via established methods involving protection of amino acids, as referenced in the Journal of Organic Chemistry (1987).

Formation of the Intermediate

  • N-BOC-D-Serine reacts with isobutyl chlorocarbonate to form a mixed acid anhydride, facilitated by N-methylmorpholine, under low temperature conditions (-10°C to 0°C).
  • This intermediate then reacts with benzylamine in anhydrous ethyl acetate, leading to the formation of the carbamate derivative with high yields (~90-93%).

Alkylation to Introduce the (2-Aminoethyl)(methyl)amino Group

  • The carbamate intermediate undergoes phase-transfer catalysis with tetrabutylammonium bromide and methyl sulfate as methylating agents.
  • Potassium hydroxide is used as a base to facilitate methylation on the amino groups, yielding the methylated aminoethyl derivatives.

Reaction Conditions:

Parameter Details
Catalyst Tetrabutylammonium bromide (0.025–0.2 molar ratio)
Methylating agent Methyl sulfate
Solvent Ethyl acetate
Temperature -10°C to 20°C

Yields: Ranged from 92% to 97% depending on specific conditions (embodiments 4-6).

Alternative Approaches

Direct Carbamate Formation Using tert-Butyl Chloroformate

  • Reacting the amino precursor with tert-butyl chloroformate in the presence of a base yields the protected carbamate directly.
  • This method is advantageous for its straightforwardness but may require purification steps to remove unreacted reagents and by-products.

Use of Methyl Phenyl Carbonates

  • Alkyl phenyl carbonates can selectively protect amino groups, especially in polyamines, under mild conditions.
  • The process involves nucleophilic attack by amino groups on the carbonate, forming stable carbamate linkages.

Summary of Key Reaction Parameters

Method Reagents Solvent Temperature Yield Reference
Carbamate protection with tert-butyl chloroformate tert-Butyl chloroformate, base Dichloromethane 0°C to room temp 60-80%
Alkylation with methyl sulfate Methyl sulfate, phase transfer catalyst Ethyl acetate -10°C to 20°C 92-97%
Protection with alkyl phenyl carbonate Alkyl phenyl carbonate, base Mild conditions Room temperature Variable

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the preparation of various derivatives for research purposes .

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: In medicine, this compound is used in the development of pharmaceuticals. It serves as a precursor for the synthesis of drugs with potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact mechanism of action may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and utility, tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate is compared below with structurally analogous compounds, focusing on synthesis, spectral data, and functional attributes.

Spectral Data and Functional Group Analysis

  • IR Spectroscopy :

    • The target compound exhibits characteristic Boc group peaks at ~1680–1690 cm⁻¹ (C=O stretch) and NH stretches at ~3290–3350 cm⁻¹, consistent with compounds 12 and 13 .
    • Compounds with hydroxybenzyl substituents (e.g., 26) show additional O-H stretches at ~3500 cm⁻¹ .
  • NMR Analysis :

    • ¹H NMR :
  • The target compound’s methyl groups (CH₃) resonate at δ 1.4–1.5 ppm, while NH signals appear at δ 1.2–2.0 ppm. Similar patterns are observed in compound 12 .
  • Aromatic protons in indole-containing analogues (e.g., 26) appear at δ 6.8–7.5 ppm .
    • ¹³C NMR :
  • The Boc carbonyl carbon resonates at ~155 ppm, consistent across all analogues .

  • Mass Spectrometry :

    • Molecular ion peaks for Boc-protected compounds (e.g., 12: m/z 204.1, 13: m/z 232.3) increase with chain length or substituent complexity .

Biological Activity

Chemical Structure and Properties
tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate is a carbamate compound characterized by a tert-butyl group, an aminoethyl moiety, and a propyl chain. Its molecular formula is C11H25N3O2C_{11}H_{25}N_{3}O_{2} with a molecular weight of approximately 231.34 g/mol. The unique structure enhances its lipophilicity, suggesting potential applications in drug discovery and therapeutic development.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of amino groups facilitates hydrogen bonding and other interactions critical for biological efficacy. Preliminary studies indicate that compounds with similar structures can exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Interaction Studies

Research has employed techniques such as surface plasmon resonance and isothermal titration calorimetry to assess the binding affinities of this compound with various biological targets. These studies suggest that it may interact favorably with certain receptors or enzymes, indicating its potential as a therapeutic agent.

Comparative Analysis

A comparison with structurally similar compounds reveals insights into the potential biological activity of this compound:

Compound NameMolecular FormulaKey Features
Tert-butyl (2-aminoethyl)carbamateC7H16N2O2Lacks methyl substitution; simpler structure
Tert-butyl (3-amino-2-methylpropyl)carbamateC9H20N2O2Contains a 3-amino group; different carbon chain length
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamateC12H26N4O4More complex; contains multiple carbamate groups

This table highlights how structural variations can influence biological activity and therapeutic applications.

Antimicrobial Activity

In studies focusing on antimicrobial properties, compounds structurally related to this compound have demonstrated significant efficacy against various bacterial strains. For instance, a related carbamate showed promising results in inhibiting growth in Staphylococcus aureus and Escherichia coli, suggesting that the amino groups may play a crucial role in enhancing antimicrobial activity.

Anti-inflammatory Effects

Research has also indicated that similar compounds can exhibit anti-inflammatory effects by modulating cytokine production. For example, compounds targeting the NF-kB pathway have shown reduced levels of pro-inflammatory cytokines in vitro, which could be extrapolated to suggest potential anti-inflammatory properties for this compound .

Anticancer Potential

In cancer research, derivatives of this compound have been evaluated for their ability to inhibit tumor growth. A study demonstrated that structurally analogous carbamates could induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. This suggests that this compound may hold similar anticancer potential .

Q & A

Q. Basic

  • ¹H NMR: Peaks at δ 1.4 ppm (tert-butyl, 9H), δ 3.2–3.5 ppm (methylene/methylamino protons), and δ 5.1 ppm (carbamate NH, broad) .
  • ¹³C NMR: Signals at δ 28 ppm (tert-butyl CH₃), δ 80 ppm (quaternary C), and δ 156 ppm (carbamate C=O) .
  • HRMS: Expected [M+H]⁺ ion matches theoretical molecular weight (e.g., C₁₃H₂₆N₃O₂⁺ = 280.2015) .

What strategies are effective in elucidating the compound’s mechanism of action in enzyme inhibition studies?

Q. Advanced

  • IC₅₀ Determination: Perform dose-response assays using recombinant enzymes (e.g., DPP-IV) and fluorogenic substrates. Plot inhibition curves to calculate IC₅₀ values .
  • Kinetic Studies: Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition. For example, reports this compound as a prodrug for DPP-IV inhibitors with IC₅₀ < 100 nM.
  • Molecular Docking: Predict binding interactions using X-ray crystallography data (e.g., hydrogen bonding with catalytic residues) .

How do structural modifications of the aminoethyl and methylamino groups impact biological activity?

Q. Advanced

  • Aminoethyl Chain: Lengthening the chain enhances solubility but may reduce target binding affinity due to steric hindrance .
  • Methylamino Group: N-methylation improves metabolic stability by blocking oxidative deamination. shows methylated analogs exhibit 3-fold higher plasma half-lives in murine models.
    Data Table 2: Structure-Activity Relationship (SAR)
ModificationBioactivity (IC₅₀)Metabolic Stability
Ethylamino120 nMLow
Methylamino85 nMHigh
Propylamino200 nMModerate

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE: Gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine powders .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

How can hydrogen bonding in the crystal structure inform drug design?

Advanced
X-ray crystallography () reveals bifurcated hydrogen bonds (N–H⋯O) stabilizing the molecule. These interactions mimic enzyme active sites, guiding rational drug design:

  • Design Tip: Introduce electronegative substituents (e.g., fluorine) to strengthen hydrogen bonding with target residues .

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